(R)-2-Amino-1-phenylethanol
Overview
Description
(R)-2-Amino-1-phenylethanol, also known as (R)-1-phenylethanolamine, is an important organic compound used in a variety of scientific research applications. It is a chiral compound, meaning it has two enantiomers, (R)-1-phenylethanolamine and (S)-1-phenylethanolamine. (R)-1-phenylethanolamine is the most widely used form of the compound due to its ability to act as a neurotransmitter in the brain.
Scientific Research Applications
Chemical Synthesis
This compound can be used in the synthesis of various organic compounds due to its chiral nature . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
Pharmaceutical Research
“®-2-Amino-1-phenylethanol” could potentially be used in the development of new pharmaceuticals . The methods of application would involve using this compound as a building block in the synthesis of new drugs.
Material Science
This compound could be used in the development of new materials, such as polymers . The methods of application would involve incorporating this compound into the polymerization process.
Biochemical Research
“®-2-Amino-1-phenylethanol” could be used in proteomics research . The methods of application would involve using this compound in various biochemical assays and experiments.
Neuroscience
This compound acts as an agonist of the NMDA receptor, a glutamate receptor . Activation of the NMDA receptor facilitates the influx of calcium ions into the cell, initiating a multitude of intracellular signaling pathways that play a vital role in neuronal function .
Chiral Resolution
Due to its chiral nature, “®-2-Amino-1-phenylethanol” could be used in chiral resolution experiments, which are techniques used in chemistry to separate stereoisomers .
Chemical Industry
This compound is used in the chemical industry for the production of various chemicals . The methods of application would depend on the specific chemical being produced.
Agriculture
“®-2-Amino-1-phenylethanol” could potentially be used in the development of new pesticides or fertilizers . The methods of application would involve using this compound as a building block in the synthesis of these products.
Food Industry
This compound could be used in the food industry as a flavoring agent . The methods of application would involve incorporating this compound into the food product during the manufacturing process.
Cosmetics
“®-2-Amino-1-phenylethanol” could potentially be used in the cosmetics industry for the production of various beauty products . The methods of application would involve using this compound as a building block in the synthesis of these products.
Environmental Science
This compound could be used in environmental science research . The methods of application would involve using this compound in various environmental assays and experiments.
Biotechnology
“®-2-Amino-1-phenylethanol” could be used in biotechnology for the production of various biotech products . The methods of application would involve using this compound as a building block in the synthesis of these products.
properties
IUPAC Name |
(1R)-2-amino-1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSIYEODSMZIPX-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426230 | |
Record name | (R)-2-Amino-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-1-phenylethanol | |
CAS RN |
2549-14-6 | |
Record name | (-)-Phenylethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2549-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-2-Amino-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-2-Amino-1-phenylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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